molecular formula C22H18N2O2S B11609404 N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide

Cat. No.: B11609404
M. Wt: 374.5 g/mol
InChI Key: APSGAEUQMLEKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide is a complex organic compound that features an indole moiety, a phenyl group, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide can be achieved through a multi-step process. One common method involves the Fischer indole synthesis, followed by N-alkylation. The Fischer indole synthesis is a robust and high-yielding process that involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . The subsequent N-alkylation step involves the reaction of the indole with an alkyl halide in the presence of a base, such as sodium carbonate, to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reactions, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form indoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxindole derivatives, indoline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H18N2O2S/c1-26-16-12-10-15(11-13-16)22(25)24-19-8-4-5-9-20(19)27-21-14-23-18-7-3-2-6-17(18)21/h2-14,23H,1H3,(H,24,25)

InChI Key

APSGAEUQMLEKNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.